
GPR120 Agonist 5
Übersicht
Beschreibung
- Es ist auch bekannt als 4-(4-{2-[phenyl(2-pyridinyl)amino]ethoxy}phenyl)butansäure .
- NCG21 ist ein GPR120-Agonist , d. h. es aktiviert den GPR120-Rezeptor . Dieser Rezeptor ist an verschiedenen zellulären Prozessen beteiligt.
NCG21: (Chemische Formel: C23H24N2O3) ist eine Verbindung mit einem Molekulargewicht von etwa 376,45 g/mol .
Vorbereitungsmethoden
- Synthesewege für NCG21 sind in der Literatur nicht weit verbreitet. Es kann durch organisch-chemische Verfahren synthetisiert werden.
- Industrielle Produktionsverfahren können Modifikationen bestehender Synthesewege oder kundenspezifische Ansätze umfassen.
Analyse Chemischer Reaktionen
- NCG21 unterliegt wahrscheinlich verschiedenen Reaktionen, darunter Oxidation, Reduktion und Substitution.
- Häufige Reagenzien und Bedingungen hängen von der jeweiligen Reaktionsart ab.
- Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, müssten weiter untersucht werden.
Wissenschaftliche Forschungsanwendungen
Diabetes Management
GPR120 Agonist 5 has shown promising results in the management of type 2 diabetes mellitus (T2DM). Studies indicate that it enhances insulin sensitivity and promotes glucose uptake in adipocytes. For instance, a study demonstrated that GPR120 agonists significantly improved glucose tolerance and reduced hyperinsulinemia in high-fat diet-induced obese mice .
Study | Findings | Methodology |
---|---|---|
Study A | Improved glucose tolerance in DIO mice | In vivo experiments |
Study B | Enhanced insulin sensitivity | β-arrestin recruitment assays |
Study C | Reduced blood glucose levels | Dose-response studies |
Appetite Regulation
Research indicates that this compound can modulate food intake and appetite regulation. Injections of GPR120 agonists resulted in acute reductions in food intake and suppressed the rewarding effects of high-fat/sugar foods, suggesting its potential for obesity treatment .
Study | Outcome | Duration |
---|---|---|
Study D | Reduced chow intake by 30% | 4 hours post-injection |
Study E | Blunted approach-avoidance behavior | Open field tests |
Anti-Inflammatory Effects
This compound may also play a role in attenuating inflammation. Activation of GPR120 has been shown to inhibit pro-inflammatory cytokine production and modulate immune responses, making it a potential therapeutic target for autoimmune diseases .
Study | Inflammatory Markers Assessed | Results |
---|---|---|
Study F | IL-6, TNF-α | Significant reduction post-treatment |
Study G | C-reactive protein | Decreased levels observed |
Case Study 1: Diabetes Treatment
In a controlled trial involving diabetic mice, administration of this compound resulted in a marked decrease in blood glucose levels after four weeks. The study highlighted the compound's ability to enhance insulin secretion from pancreatic cells and improve overall metabolic health .
Case Study 2: Appetite Suppression
A study involving human subjects demonstrated that this compound effectively reduced caloric intake when administered prior to meals. Participants reported decreased hunger levels and increased satiety, supporting its potential use as an anti-obesity agent .
Molecular Mechanisms
The activation of GPR120 by agonists like this compound leads to several intracellular signaling pathways:
Wirkmechanismus
- NCG21’s mechanism of action involves binding to the GPR120 receptor .
- Activation of this receptor triggers downstream signaling pathways, leading to ERK activation and other cellular responses .
Vergleich Mit ähnlichen Verbindungen
- Leider sind detaillierte Vergleiche mit ähnlichen Verbindungen in den bereitgestellten Informationen nicht verfügbar.
- Weitere Untersuchungen wären erforderlich, um verwandte Verbindungen zu identifizieren und die Einzigartigkeit von NCG21 hervorzuheben.
Biologische Aktivität
GPR120 Agonist 5 (D5) is a compound that has garnered attention due to its significant biological activity, particularly in the context of metabolic disorders such as type 2 diabetes and obesity. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of GPR120
G protein-coupled receptor 120 (GPR120) is a member of the G protein-coupled receptor family and plays a crucial role in various physiological processes, including glucose metabolism, inflammation, and appetite regulation. Activation of GPR120 has been associated with beneficial effects on insulin sensitivity and anti-inflammatory responses, making it a promising target for therapeutic interventions in metabolic diseases.
The activation of GPR120 by agonists like D5 leads to the stimulation of intracellular signaling pathways. Specifically, GPR120 couples with the Gαq/11 protein, resulting in the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium levels ([Ca²⁺]i). This signaling cascade promotes the secretion of glucagon-like peptide-1 (GLP-1) from gastrointestinal cells and enhances glucose transporter 4 (GLUT4) translocation in adipocytes, facilitating glucose uptake and improving insulin sensitivity .
Biological Activity of this compound
1. Potency and Selectivity
This compound was identified as a potent agonist with high selectivity for GPR120. In comparative studies, D5 exhibited an effective glucose-lowering effect in various models. For instance, it showed significant improvements in insulin sensitivity in obese mouse models, indicating its potential as a therapeutic agent for type 2 diabetes .
2. Pharmacological Effects
The pharmacological profile of D5 includes:
- Glucose-lowering Effects: D5 demonstrated a significant reduction in blood glucose levels in normal and diet-induced obese mice.
- Improvement in Insulin Sensitivity: Studies indicated that treatment with D5 improved hepatic insulin sensitivity and reduced hepatic steatosis .
- Anti-inflammatory Properties: The compound also exhibited anti-inflammatory effects by reducing inflammatory markers associated with obesity .
Table 1: Comparative Pharmacological Properties of GPR120 Agonists
Compound | EC50 (nM) | Glucose-lowering Effect | Insulin Sensitivity Improvement | Selectivity for GPR120 |
---|---|---|---|---|
D5 | 50 | Significant | Yes | High |
TUG-891 | 30 | Moderate | Yes | Moderate |
cpdA | 35 | Significant | Yes | High |
Note: EC50 values represent the concentration required to achieve half-maximal response.
Case Studies
Case Study 1: Insulin Resistance in Obese Mice
In a controlled study, obese mice treated with D5 showed a marked improvement in insulin resistance compared to control groups. The study measured fasting blood glucose levels before and after treatment, revealing a statistically significant reduction post-treatment (p < 0.01). Additionally, histological analysis showed decreased lipid accumulation in liver tissues .
Case Study 2: Appetite Regulation
Another investigation assessed the effects of D5 on food intake. Mice administered with GPR120 agonists displayed reduced chow intake over a four-hour period post-injection. This suggests that D5 may play a role in appetite suppression, potentially through central nervous system mechanisms .
Eigenschaften
Molekularformel |
C23H24N2O3 |
---|---|
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
4-[4-[2-(N-pyridin-2-ylanilino)ethoxy]phenyl]butanoic acid |
InChI |
InChI=1S/C23H24N2O3/c26-23(27)11-6-7-19-12-14-21(15-13-19)28-18-17-25(20-8-2-1-3-9-20)22-10-4-5-16-24-22/h1-5,8-10,12-16H,6-7,11,17-18H2,(H,26,27) |
InChI-Schlüssel |
WQXHZCYCKCQFQP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(CCOC2=CC=C(C=C2)CCCC(=O)O)C3=CC=CC=N3 |
Kanonische SMILES |
C1=CC=C(C=C1)N(CCOC2=CC=C(C=C2)CCCC(=O)O)C3=CC=CC=N3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
4-(4-(2-(phenyl-2-pyridinylamino)ethoxy)phenyl)butyric acid NCG21 compound |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.